7-(5-Bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo cyclization and functional group modifications under controlled conditions. Common reagents might include brominating agents, fluorinating agents, and methoxylating agents.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions might target the bromine or fluorine substituents, potentially leading to dehalogenated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would require further experimental validation.
Medicine
In medicine, compounds of this class are explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, involved in disease pathways.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals, depending on their chemical properties and biological activities.
Mechanism of Action
The mechanism of action for “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-BROMO-2-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(5-CHLORO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of “7-(5-BROMO-2-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14BrFN4O |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
7-(5-bromo-2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14BrFN4O/c1-25-13-4-2-3-11(7-13)16-9-17(24-18(23-16)21-10-22-24)14-8-12(19)5-6-15(14)20/h2-10,17H,1H3,(H,21,22,23) |
InChI Key |
MLQZFSYZYUBXBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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